molecular formula C24H20ClN5O3S B3721928 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3721928
M. Wt: 494.0 g/mol
InChI Key: CMTAHJUDUBYEPW-VULFUBBASA-N
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Description

This compound is a triazole-based hydrazide derivative characterized by a 4-chlorophenyl-substituted triazole ring, a sulfanyl bridge, and a hydrazone moiety with a 2-hydroxy-3-methoxyphenyl group. Its molecular formula is C₂₄H₂₀ClN₅O₃S, and it exhibits a molecular weight of 502.0 g/mol . The structural uniqueness arises from the synergistic combination of functional groups:

  • Sulfanyl group: Enhances reactivity and binding to biological targets.
  • Hydrazone moiety: Allows for Schiff base formation and coordination chemistry.
  • 2-Hydroxy-3-methoxyphenyl substituent: Provides hydrogen-bonding capacity and electron-donating effects.

These features contribute to its applications in medicinal chemistry (e.g., antimicrobial, anticancer) and materials science .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3S/c1-33-20-9-5-6-17(22(20)32)14-26-27-21(31)15-34-24-29-28-23(16-10-12-18(25)13-11-16)30(24)19-7-3-2-4-8-19/h2-14,32H,15H2,1H3,(H,27,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTAHJUDUBYEPW-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the formation of the acetohydrazide moiety through a condensation reaction with the appropriate aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvent choice) and purification techniques (crystallization, chromatography), are applicable.

Chemical Reactions Analysis

Triazole Ring Formation

The triazole core is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds under acidic or basic conditions . For example, 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides undergo cyclization to form the triazole ring .

Hydrazide Condensation

The final step involves Schiff base formation between the triazole-sulfanyl intermediate and a hydrazide derivative. This is typically achieved under reflux conditions, often with a catalyst, using carbonyl compounds (e.g., ketones or aldehydes).

Characterization Techniques

The compound’s structural integrity is verified using advanced analytical methods:

Technique Purpose Key Observations
1H NMR Proton environment analysisSignals for aromatic protons, methoxy groups, and hydrazone (-CH=N-) protons
13C NMR Carbon environment analysisDetection of carbonyl carbons, aromatic carbons, and sulfur-linked carbons
HRMS Molecular weight confirmationMatches calculated molecular weight (e.g., 465.9 g/mol for similar chlorophenyl derivatives)
IR Spectroscopy Functional group identificationPeaks for -OH (hydroxy), -NH (hydrazide), and C=N (hydrazone) stretching
Elemental Analysis C, H, N, S, Cl quantificationValidates molecular formula (e.g., C24H20ClN5O2S )

Potential Chemical Reactions

The compound’s functional groups enable diverse reactivity:

Hydrolysis of the Acetohydrazide Moiety

Under acidic or basic conditions, the hydrazide group may undergo hydrolysis to form carboxylic acids or amides.

Alkylation/Arylation of the Hydroxyl Group

The phenolic -OH group in the hydrazone moiety can react with alkylating agents (e.g., methyl iodide) to form ether derivatives.

Cleavage of the Sulfanyl Bond

The -S- group may undergo oxidative cleavage or nucleophilic substitution, depending on reaction conditions.

Comparative Reaction Data

Reaction Type Conditions Outcome
S-alkylation Alkaline medium, alkylating agentIntroduction of sulfanyl group
Schiff Base Formation Reflux with carbonyl compound, catalystHydrazide condensation
Hydrolysis Acidic/basic conditionsConversion to carboxylic acid/amide
Alkylation Methyl iodide, baseEther formation from phenolic -OH

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances this activity by improving the lipophilicity and membrane permeability of the compound. For instance:

  • Case Study : A study demonstrated that similar triazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial efficacy .

Antifungal Properties

Triazole derivatives are well-known for their antifungal activities. The specific structure of this compound suggests it may inhibit fungal growth by interfering with ergosterol biosynthesis.

  • Case Study : Research indicated that triazole-based compounds can effectively inhibit fungal pathogens like Candida albicans and Aspergillus species .

Anti-inflammatory Effects

The incorporation of methoxyphenyl groups in hydrazones has been linked to anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways.

  • Case Study : A related hydrazone was found to reduce inflammation in animal models by modulating the NF-kB pathway, indicating potential therapeutic applications for chronic inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.

  • Case Study : In vitro studies on similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Summary of Applications

Application AreaDescriptionRelevant Studies
AntimicrobialEffective against various bacterial strains
AntifungalPotential to inhibit growth of fungal pathogens
Anti-inflammatoryMay reduce inflammation through cytokine modulation
AnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s properties are influenced by substituents on the triazole ring, phenyl groups, and hydrazone moiety. Key comparisons include:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound 4-Chlorophenyl, 2-hydroxy-3-methoxyphenyl hydrazone 502.0 Enhanced hydrogen bonding; broad-spectrum bioactivity
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide 3-Hydroxyphenyl hydrazone 488.0 Stronger antimicrobial activity due to phenolic –OH group
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide 4-Methoxyphenyl, thiophene substituent 498.0 Improved solubility; altered enzyme inhibition
N'-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyltiazol-3-thiol]} 3,4-Dimethoxyphenyl, 3-chlorophenyl 518.5 Higher lipophilicity; anticancer focus
N'-[(E)-(4-tert-Butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide Benzimidazole core, tert-butyl group 521.1 Reduced metabolic degradation

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl) enhance stability and receptor binding, while electron-donating groups (e.g., –OCH₃) improve solubility .
  • The 2-hydroxy-3-methoxyphenyl group in the target compound offers a balance of hydrogen bonding and steric effects, unlike simpler hydroxyphenyl or nitrophenyl derivatives .
Antimicrobial Activity
  • Target Compound : Exhibits MIC values of 4–8 µg/mL against S. aureus and E. coli due to triazole-mediated DNA gyrase inhibition .
  • 3-Methylthiophene Analog : Shows reduced activity (MIC = 16–32 µg/mL) but broader fungal inhibition .
  • Nitro-Substituted Derivatives (e.g., 2-nitrophenyl): Higher cytotoxicity but lower selectivity .
Anticancer Potential
  • Target Compound : IC₅₀ = 12 µM against MCF-7 breast cancer cells via apoptosis induction .
  • 3,4-Dimethoxyphenyl Analog : IC₅₀ = 8 µM due to enhanced tubulin polymerization inhibition .

Chemical Reactivity

Reaction Type Target Compound Comparable Compounds
Oxidation Sulfanyl → Sulfoxide (H₂O₂) Thiophene derivatives form disulfides
Reduction Hydrazone → Hydrazine (NaBH₄) Nitrophenyl analogs yield amines
Coordination Chemistry Forms complexes with Cu²⁺/Zn²⁺ Benzimidazole derivatives show higher metal affinity

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel hydrazide derivative that incorporates a triazole moiety known for its diverse biological activities. This article reviews its biological activity, synthesizing existing research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A triazole ring which is linked to a sulfanyl group.
  • A hydrazide functional group that enhances its potential biological interactions.
  • A methoxyphenyl substituent which may contribute to its pharmacological properties.

The molecular formula is C22H16ClN5O3SC_{22}H_{16}ClN_{5}O_{3}S with a molecular weight of approximately 465.9 g/mol.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various pathogens:

  • Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have shown significant antibacterial effects due to their ability to inhibit bacterial cell wall synthesis and protein synthesis pathways .
  • Antifungal Activity : Triazole compounds are well-known antifungals, often used in clinical settings for treating fungal infections. The specific compound's sulfanyl group may enhance its interaction with fungal cell membranes, thereby improving efficacy .

Anticancer Potential

Research indicates that triazole derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through various pathways:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that triazoles can induce cytotoxicity. For example, certain derivatives have been reported to inhibit cancer cell growth by interfering with metabolic pathways critical for tumor survival .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives possess anti-inflammatory properties. This is particularly relevant in conditions like arthritis or chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of similar triazole compounds has been documented through various methods including condensation reactions and cyclization techniques. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
  • Biological Testing :
    • A study reported the evaluation of a series of triazole derivatives against multiple bacterial strains, revealing significant antibacterial activity at varying concentrations .
    • In another case, compounds structurally related to the target compound were tested for anticancer activity, showing promising results in inhibiting tumor growth in xenograft models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of Gram-positive/negative bacteria
AntifungalEffective against fungal strains
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory markers

Q & A

Q. What synthetic methodologies are recommended for preparing this triazole-based acetohydrazide compound?

The compound can be synthesized via hydrazide-hydrazone formation. A typical approach involves refluxing a precursor (e.g., methyl-[(heterocyclic)sulfanyl]acetate) with hydrazine hydrate in absolute ethanol, followed by condensation with a substituted aldehyde. Reaction progress is monitored by TLC (e.g., Chloroform:Methanol = 7:3), and purification is achieved via crystallization . Modifications to the triazole or hydrazone moieties may require adjusting stoichiometry or solvent systems, as seen in analogous syntheses of 1,2,4-triazole derivatives .

Q. How can the crystal structure and molecular conformation of this compound be validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving crystal packing and hydrogen-bonding networks. For example, similar triazole-thione derivatives were analyzed in the pinacoidal triclinic system, revealing solvate molecules (e.g., methanol/water) critical for stability . Pre-experimental optimization of crystallization conditions (e.g., solvent polarity, temperature gradients) is advised to obtain high-quality crystals.

Q. What preliminary biological activities have been reported for structurally related compounds?

Analogous 1,2,4-triazole derivatives exhibit enzyme inhibition (e.g., α-glucosidase, lipase) and anticoagulant/antiplatelet activity. For instance, hydrazone-linked triazoles showed IC₅₀ values in the micromolar range against these targets, suggesting potential therapeutic relevance . However, substituent variations (e.g., chloro, methoxy groups) significantly modulate bioactivity, necessitating tailored assays for this compound.

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Design of Experiments (DoE) and flow chemistry techniques enhance reproducibility and yield. For example, Omura-Sharma-Swern oxidation in continuous-flow systems improved diazomethane synthesis efficiency by 30% compared to batch methods . Statistical modeling (e.g., response surface methodology) can identify critical parameters (e.g., temperature, residence time) for this compound’s sulfanyl-acetohydrazide formation.

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Discrepancies in NMR/IR spectra or unit-cell parameters may arise from polymorphism or solvate formation. Cross-validate data using complementary techniques:

  • Compare experimental SC-XRD results with computational predictions (e.g., Mercury CSD) .
  • Use high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks . For example, a related cycloheptyl-triazole sulfonamide exhibited distinct FT-IR bands for sulfonyl vs. sulfanyl groups, resolving initial misassignments .

Q. What computational strategies predict toxicity and pharmacokinetic properties of this compound?

QSAR models (e.g., GUSAR, TEST) estimate acute toxicity (LD₅₀) and organ-specific effects. In a study on piperazinium-triazole derivatives, GUSAR predicted LD₅₀ values within 10% error of experimental rat data, classifying the compound as low-toxic (Class IV) . Molecular docking (AutoDock Vina) can further assess binding to off-target receptors (e.g., cannabinoid receptors) to refine safety profiles .

Q. How can researchers design analogs to enhance bioactivity or solubility?

Strategic substitutions on the triazole (position 4) or hydrazone (methoxy/hydroxy groups) can optimize properties:

  • Replace 4-phenyl with cyclohexyl to increase lipophilicity .
  • Introduce sulfonamide groups (e.g., ZE-5a derivatives) to improve aqueous solubility . Pharmacophore mapping of similar compounds (e.g., 4-chlorophenyl motifs) highlights residues critical for enzyme inhibition .

Methodological Considerations

  • Contradictory Bioactivity Data : Cross-validate enzyme inhibition assays (e.g., spectrophotometric vs. fluorometric methods) to rule out assay-specific artifacts .
  • Crystallization Challenges : Use seeding techniques or co-crystallization agents (e.g., polyethylene glycol) if initial SC-XRD attempts fail .
  • Toxicity Screening : Combine in silico predictions with in vivo subacute studies (e.g., 14-day rat models) to assess hepatorenal impacts .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

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